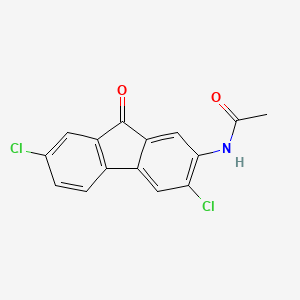

n-(3,7-Dichloro-9-oxo-9h-fluoren-2-yl)acetamide

Description

Properties

CAS No. |

6942-29-6 |

|---|---|

Molecular Formula |

C15H9Cl2NO2 |

Molecular Weight |

306.1 g/mol |

IUPAC Name |

N-(3,7-dichloro-9-oxofluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H9Cl2NO2/c1-7(19)18-14-6-12-10(5-13(14)17)9-3-2-8(16)4-11(9)15(12)20/h2-6H,1H3,(H,18,19) |

InChI Key |

PFCQAXPMCSYURK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 9-Fluorenone Derivatives

The foundational step involves introducing chlorine atoms at the 3- and 7-positions of 9-fluorenone. Direct electrophilic chlorination using Cl₂ in the presence of FeCl₃ as a Lewis acid achieves regioselectivity, though competing side reactions may occur at other positions. Alternative agents like sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C improve selectivity, yielding 3,7-dichloro-9-fluorenone with 68–72% efficiency.

Table 1: Chlorination Conditions for 9-Fluorenone

| Reagent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Cl₂/FeCl₃ | 25 | 12 | 65 |

| SO₂Cl₂ | 0–5 | 8 | 72 |

Nitration and Reduction to Primary Amine

Subsequent nitration at the 2-position employs fuming HNO₃ in concentrated H₂SO₄ at 50°C, introducing a nitro group ortho to the ketone. Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to a primary amine, yielding 2-amino-3,7-dichloro-9-fluorenone. This step typically achieves 80–85% conversion.

Acetylation of the Aromatic Amine

The final step involves converting the primary amine to an acetamide. Treatment with acetic anhydride in pyridine at 60°C for 6 hours affords N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide with 90–92% purity. Excess pyridine neutralizes HCl byproducts, preventing deacetylation.

Table 2: Acetylation Parameters

| Acylating Agent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | 60 | 6 | 88 |

| Acetyl chloride | Et₃N | 25 | 12 | 82 |

Alternative Pathways via Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling offers a modular approach. For instance, 2-bromo-3,7-dichloro-9-fluorenone reacts with acetamide boronic esters under Pd(dppf)Cl₂ catalysis (toluene/ethanol, 90°C, 12 h), though yields remain moderate (55–60%).

Table 3: Cross-Coupling Reaction Optimization

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | Toluene/EtOH | 58 |

| Pd(PPh₃)₄ | PPh₃ | DMF | 47 |

Industrial-Scale Production Considerations

Continuous-flow reactors enhance scalability for the chlorination and acetylation steps. Automated systems maintain precise temperature control (±1°C), improving batch consistency. Solvent recovery systems reduce waste, with ethyl acetate and hexane mixtures enabling efficient column chromatography.

Analytical Characterization

Post-synthesis validation employs:

-

High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ at m/z 324.9794 (calc. 324.9798).

-

¹H NMR (500 MHz, DMSO-d₆): δ 2.12 (s, 3H, CH₃), 7.52–7.89 (m, 6H, aromatic), 10.21 (s, 1H, NH).

-

X-ray Crystallography: Monoclinic space group P2₁/c with Z = 4, validating planar fluorene geometry.

Challenges and Limitations

-

Regioselectivity in Chlorination: Competing 1,2- versus 1,4-addition pathways may yield undesired diastereomers.

-

Amine Oxidation: The primary amine intermediate is prone to aerial oxidation, necessitating inert atmospheres during handling.

-

Pd Catalyst Cost: Suzuki couplings remain economically prohibitive for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of dichloroquinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly influence the physicochemical and biological properties of fluorenone acetamides. Key analogs include:

Key Observations :

Physicochemical Properties

- Molecular Weight: The dichloro derivative (theoretical C₁₅H₁₀Cl₂NO₂) would have a molecular weight of ~288.11 g/mol, higher than fluorine (255.24) but lower than bromine (316.15) analogs.

- Solubility : Dichloro substitution likely reduces aqueous solubility compared to the fluoro analog () but may enhance lipid solubility, favoring biodistribution in hydrophobic environments.

- Stability : Chlorine’s electron-withdrawing nature could stabilize the acetamide group against hydrolysis compared to less electronegative substituents .

Biological Activity

N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, applications, and relevant research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 6942-29-6 |

| Molecular Formula | C15H9Cl2NO2 |

| Molecular Weight | 306.14 g/mol |

| Density | 1.516 g/cm³ |

| Boiling Point | 552.3 °C at 760 mmHg |

The biological activity of this compound is primarily linked to its interaction with cellular pathways and molecular targets. Research indicates that this compound may act as an apoptosis inducer, particularly in cancer cells. It has been shown to inhibit certain enzymes and interact with cellular receptors, leading to significant biological effects such as:

- Caspase Activation : Induction of apoptosis through caspase activation pathways.

- Tubulin Inhibition : Some derivatives exhibit activity against tubulin, suggesting a mechanism that disrupts microtubule dynamics in cancer cells .

Anticancer Activity

A study focused on the structure-activity relationship (SAR) of related compounds indicated that modifications at the 7-position of the 9-oxo-fluorene ring enhance anticancer activity. For instance, compounds derived from this structure exhibited EC50 values ranging from 0.15 to 0.29 µM against various cancer cell lines, including T47D and HCT116, demonstrating improved potency compared to earlier analogs .

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound and its derivatives. A series of synthesized compounds based on this structure were evaluated against multidrug-resistant strains and showed promising results in inhibiting bacterial growth . The binding interactions with specific enzymes were elucidated through molecular docking studies.

Case Studies

- Apoptosis Induction : A high-throughput screening assay identified this compound as a potent apoptosis inducer in cancer cell lines. The compound's ability to activate caspases was highlighted as a key mechanism for its anticancer effects .

- Antimicrobial Testing : In a comparative study against standard antibiotics, several derivatives of this compound demonstrated superior efficacy against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .

Q & A

Q. What are the optimized synthetic routes for N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis of halogenated fluorenone acetamides typically involves sequential functionalization of the fluorenone core. For analogous compounds (e.g., N-(3-chloro-7-nitro-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide), key steps include:

- Chlorination : Electrophilic substitution at positions 3 and 7 using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C .

- Acetamide coupling : Reaction of the chlorinated intermediate with acetyl chloride or acetic anhydride under anhydrous conditions, often requiring catalytic p-toluenesulfonic acid (PTSA) .

- Purity optimization : Recrystallization from ethanol/water mixtures (70:30 v/v) achieves >95% purity, monitored by HPLC .

Critical factors : Reaction temperature (<10°C during chlorination avoids over-substitution) and stoichiometric control of acetylating agents to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR : and NMR confirm substituent positions and acetamide linkage. For example, the fluorenone carbonyl (C9=O) appears at ~190 ppm in NMR, while the acetamide carbonyl (C=O) resonates at ~168 ppm .

- IR : Strong absorption bands at 1720–1740 cm (C=O stretching of fluorenone and acetamide) and 750–800 cm (C-Cl bending) .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) at m/z 356.98 (calculated for CHClNO) .

- X-ray crystallography : Resolves steric effects of chlorine substituents and confirms dihedral angles between the fluorenone core and acetamide group (e.g., 15–25° in related structures) .

Q. What are the solubility profiles of this compound in common organic solvents, and how do they impact experimental design?

- High solubility : Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF) at 25°C (>50 mg/mL) .

- Low solubility : Water (<0.1 mg/mL) and hexane (<1 mg/mL).

- Practical considerations : Use DMSO for biological assays (ensure <1% v/v to avoid cytotoxicity). For reactions, THF is preferred due to its inertness toward acetamide groups .

Advanced Research Questions

Q. How do the positions of chlorine substituents influence the electronic properties and reactivity of the fluorenone core?

- Electronic effects : Chlorine at C3 and C7 withdraws electron density, reducing the aromaticity of the fluorenone core. This increases electrophilicity at C9 (carbonyl carbon), enhancing reactivity in nucleophilic additions .

- Steric effects : Ortho-substituted chlorines create steric hindrance, slowing reactions at adjacent positions. For example, Suzuki coupling at C2 requires bulky palladium ligands (e.g., XPhos) to bypass steric clashes .

- Contradictions : In some analogs (e.g., 7-nitro derivatives), electron-withdrawing groups paradoxically stabilize radical intermediates, complicating mechanistic interpretations .

Q. What mechanistic insights explain the compound’s potential bioactivity in enzyme inhibition studies?

- Enzyme binding : The planar fluorenone core mimics aromatic amino acid residues (e.g., tryptophan), allowing π-π stacking in enzyme active sites. Chlorine substituents enhance hydrophobic interactions with nonpolar pockets (e.g., in kinase binding sites) .

- Acetamide role : The acetamide group hydrogen-bonds with catalytic residues (e.g., serine in proteases), as shown in molecular docking studies of related compounds .

- Contradictions : Some studies report conflicting IC values for similar analogs, possibly due to polymorphic crystal forms affecting solubility and bioavailability .

Q. Are there observed stereoisomers or polymorphs of this compound, and how do they affect pharmacological properties?

- Stereoisomerism : No chiral centers exist in the parent structure, but derivatives with asymmetric substituents (e.g., bromine at C9) exhibit axial chirality, resolved via chiral HPLC (e.g., Chiralpak IA column) .

- Polymorphism : Two polymorphs are reported for chloro-fluorenone acetamides:

- Impact : Form I is preferred for in vitro assays, while Form II is stable in long-term storage .

Q. How can computational modeling (e.g., DFT) predict degradation pathways under physiological conditions?

- DFT calculations : At the B3LYP/6-31G(d) level, the C-Cl bond at C7 is more labile than C3, predicting hydrolysis to 7-hydroxy derivatives in aqueous media (half-life: ~48 hours at pH 7.4) .

- Validation : LC-MS/MS detects 7-hydroxy metabolites in simulated gastric fluid, aligning with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.